molecular formula C17H16O3 B14871418 Danshinspiroketallactone

Danshinspiroketallactone

Cat. No.: B14871418
M. Wt: 268.31 g/mol
InChI Key: DNLNYCCHXAULQA-QGHHPUGFSA-N
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Description

It is a diterpenoid with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is known for its potential therapeutic properties and is used in traditional Chinese medicine.

Preparation Methods

Danshinspiroketallactone is typically synthesized through the extraction of Tanshinone I from Salvia miltiorrhiza . The synthetic route involves several steps:

    Extraction of Tanshinone I: This is done using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.

    Conversion to this compound: The extracted Tanshinone I undergoes a series of chemical reactions to form this compound.

Chemical Reactions Analysis

Danshinspiroketallactone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .

Comparison with Similar Compounds

Danshinspiroketallactone is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:

This compound stands out due to its specific therapeutic properties and its use in traditional Chinese medicine .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(3S,4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one

InChI

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m1/s1

InChI Key

DNLNYCCHXAULQA-QGHHPUGFSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1

Canonical SMILES

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1

Origin of Product

United States

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